molecular formula C14H13Cl2N5O B2659369 1-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-2-ol CAS No. 890936-99-9

1-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-2-ol

Cat. No. B2659369
CAS RN: 890936-99-9
M. Wt: 338.19
InChI Key: NOLZPCIKPZAZOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a small molecule featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . It’s offered by Benchchem for CAS No. 890936-99-9.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .

Scientific Research Applications

CDK2 Inhibition in Cancer Treatment

This compound has been identified as a potential inhibitor of CDK2, a protein kinase that plays a crucial role in cell cycle regulation . Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells . The compound showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib .

Cell Cycle Progression Alteration

The compound has been found to significantly alter cell cycle progression . This could potentially be used to halt the proliferation of cancer cells and induce apoptosis within HCT cells .

Apoptosis Induction

The compound has been shown to induce apoptosis within HCT cells . Apoptosis, or programmed cell death, is a crucial process in cancer treatment as it leads to the elimination of cancer cells.

Molecular Docking Simulation

The compound has been used in molecular docking simulations to confirm its good fit into the CDK2 active site through essential hydrogen bonding with Leu83 . This helps in understanding the interaction of the compound with the target protein and in the design of more potent inhibitors.

In Silico ADMET Studies

The compound has been subjected to in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies and drug-likeness studies . These studies help in predicting the pharmacokinetic properties of the compound and in structure requirement prediction for the observed antitumor activity .

Antibacterial Activity

Although not directly related to the exact compound, pyrazolo[3,4-d]pyrimidine derivatives, a class to which the compound belongs, have been synthesized and screened for their antibacterial activity . Some of these compounds exhibited higher antibacterial activity than the standard drugs against Gram-negative strains of bacteria: Pseudomonas aeruginosa and Klebsiella pneumonia and Gram-positive bacteria: Staphylococcus aureus and Enterococcus raffinosus L .

properties

IUPAC Name

1-[[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N5O/c1-8(22)5-17-13-10-6-20-21(14(10)19-7-18-13)9-2-3-11(15)12(16)4-9/h2-4,6-8,22H,5H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLZPCIKPZAZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=C2C=NN(C2=NC=N1)C3=CC(=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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